Corypalline
Overview
Description
Corypalline is an isoquinoline alkaloid that has been isolated from various species of the Corydalis plant, such as Corydalis pallida and Corydalis aurea . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Corypalline can be synthesized through several methods. One notable synthetic route involves the cyclisation of N-phenethylamine using chloromethyl-methyl ether, followed by hydrolysis and N-methylation . Another method includes the application of the cyclisation reaction of β-phenylethyl isocyanate to N-methylisoquinoline lactam with Magic Methyl, followed by regioselective cleavage of aromatic methoxyl groups with methionine and methanesulphonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Corypalline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives of this compound.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include chloromethyl-methyl ether, methionine, methanesulphonic acid, and β-phenylethyl isocyanate . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol and acetic acid.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
Corypalline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Corypalline involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that this compound exerts its effects by modulating various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Corypalline is structurally related to other isoquinoline alkaloids such as thalifoline, cherylline, and N-methylthis compound . These compounds share similar core structures but differ in their functional groups and biological activities.
Uniqueness
This compound’s uniqueness lies in its specific structural features and the biological activities it exhibits. Compared to similar compounds, this compound has shown distinct anti-inflammatory and anti-tumor properties, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12-4-3-8-6-11(14-2)10(13)5-9(8)7-12/h5-6,13H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELOSQQXIHRUSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299630 | |
Record name | Corypalline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450-14-6 | |
Record name | Corypalline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131674 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Corypalline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60299630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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